
1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Metoxi-5-metilnaftalén-2-il)etanona es un compuesto orgánico con la fórmula molecular C14H14O2. Es un derivado del naftaleno, caracterizado por la presencia de un grupo metoxi y un grupo metil en el anillo de naftaleno, junto con un grupo etanona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(6-Metoxi-5-metilnaftalén-2-il)etanona típicamente involucra la acilación de Friedel-Crafts de 6-metoxi-5-metilnaftaleno con cloruro de acetilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del catalizador.
Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso incluiría pasos de purificación rigurosos para asegurar la alta pureza del producto final. Se emplean comúnmente técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(6-Metoxi-5-metilnaftalén-2-il)etanona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo etanona en un alcohol.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo de naftaleno, especialmente en las posiciones orto y para al grupo metoxi.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Sustitución: Reactivos como el bromo (Br2) o el ácido nítrico (HNO3) se pueden utilizar para reacciones de halogenación o nitración, respectivamente.
Productos Principales:
Oxidación: Produce ácidos carboxílicos o quinonas.
Reducción: Produce alcoholes.
Sustitución: Produce derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
1-(6-Metoxi-5-metilnaftalén-2-il)etanona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en la síntesis de fármacos antiinflamatorios no esteroideos (AINE).
Industria: Utilizado en la producción de colorantes, fragancias y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(6-Metoxi-5-metilnaftalén-2-il)etanona depende de su aplicación específica. En sistemas biológicos, puede interactuar con varios objetivos moleculares, incluyendo enzimas y receptores. Los grupos metoxi y metil en el anillo de naftaleno pueden influir en su afinidad de unión y especificidad hacia estos objetivos. El grupo etanona puede sufrir transformaciones metabólicas, lo que lleva a la formación de metabolitos activos que ejercen efectos biológicos.
Compuestos Similares:
1-(6-Metoxi-naftalén-2-il)etanona: Un compuesto estrechamente relacionado con características estructurales similares pero que carece del grupo metil.
1-(6-Metoxi-2-naftil)etanol: Un derivado alcohólico con potenciales actividades biológicas.
1-(6-Metoxi-2-naftil)etanona oxima: Un derivado de oxima con diferente reactividad química.
Singularidad: 1-(6-Metoxi-5-metilnaftalén-2-il)etanona es única debido a la presencia de ambos grupos metoxi y metil en el anillo de naftaleno, que pueden influir significativamente en sus propiedades químicas y biológicas. Estos sustituyentes pueden afectar la reactividad, solubilidad e interacción del compuesto con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Comparación Con Compuestos Similares
1-(6-Methoxynaphthalen-2-yl)ethanone: A closely related compound with similar structural features but lacking the methyl group.
1-(6-Methoxy-2-naphthyl)ethanol: An alcohol derivative with potential biological activities.
1-(6-Methoxy-2-naphthyl)ethanone oxime: An oxime derivative with different chemical reactivity.
Uniqueness: 1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone is unique due to the presence of both methoxy and methyl groups on the naphthalene ring, which can significantly influence its chemical and biological properties. These substituents can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(6-methoxy-5-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-9-13-6-4-11(10(2)15)8-12(13)5-7-14(9)16-3/h4-8H,1-3H3 |
Clave InChI |
UIRQOAPUKTVZJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C=CC(=C2)C(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


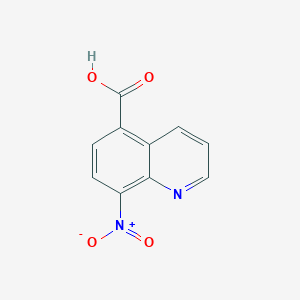


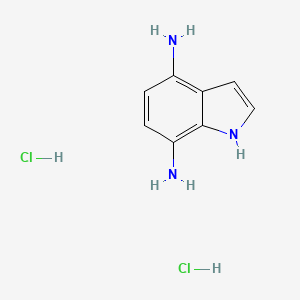
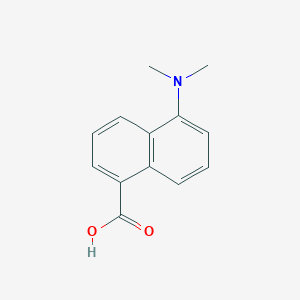
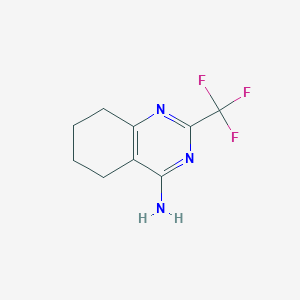
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)

![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
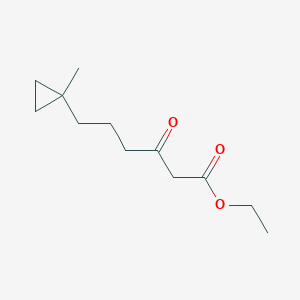
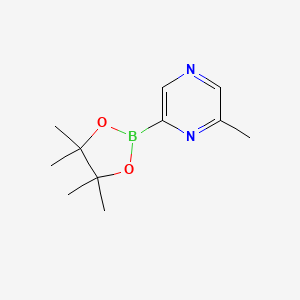

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11886940.png)

